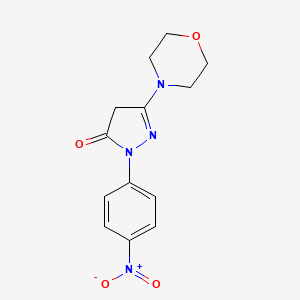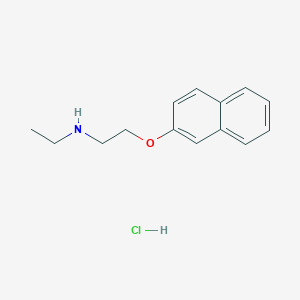
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MNPD, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPD belongs to the class of pyrazolone derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This compound also inhibits the production of nitric oxide (NO), which is involved in the regulation of vascular tone, platelet aggregation, and inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has also been found to exhibit good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity profile are not fully understood. Further studies are required to determine the optimal dosage and administration route for this compound.
Orientations Futures
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has great potential for therapeutic applications, and several future directions can be explored. This compound can be further optimized to improve its pharmacokinetic properties, such as bioavailability and half-life. This compound can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are required to determine the optimal dosage and administration route for this compound in humans. This compound can also be used as a tool compound to study the role of COX-2 and NO in various biological processes.
Méthodes De Synthèse
The synthesis of 5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multicomponent reaction involving the condensation of 4-nitrophenyl hydrazine, ethyl acetoacetate, and morpholine in the presence of a catalytic amount of acetic acid and ethanol. The reaction proceeds under mild conditions and yields this compound as a yellow solid with a purity of over 95%.
Applications De Recherche Scientifique
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to exhibit a potent inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a crucial role in inflammation and pain.
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-13-9-12(15-5-7-21-8-6-15)14-16(13)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQHBJIOMUCHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341601 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
30707-79-0 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416732.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)

![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)
![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)